Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 112026-37-6
VCID: VC18091366
InChI: InChI=1S/C14H17NO5/c1-3-19-13(17)12(10(2)16)15-14(18)20-9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,15,18)
SMILES:
Molecular Formula: C14H17NO5
Molecular Weight: 279.29 g/mol

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate

CAS No.: 112026-37-6

Cat. No.: VC18091366

Molecular Formula: C14H17NO5

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate - 112026-37-6

Specification

CAS No. 112026-37-6
Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
IUPAC Name ethyl 3-oxo-2-(phenylmethoxycarbonylamino)butanoate
Standard InChI InChI=1S/C14H17NO5/c1-3-19-13(17)12(10(2)16)15-14(18)20-9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,15,18)
Standard InChI Key XTSGXXDPGJJFGV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C(=O)C)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate features a β-ketoester backbone (3-oxobutanoate) esterified with an ethyl group. The amino group at the second carbon is protected by a benzyloxycarbonyl (Cbz) group, a common strategy to prevent undesired reactivity during peptide synthesis . The Cbz group introduces steric bulk and electronic effects that influence the compound’s solubility and reactivity.

The IUPAC name, ethyl 3-oxo-2-(phenylmethoxycarbonylamino)butanoate, reflects its structural hierarchy:

  • Ethyl ester: Provides lipophilicity and stability.

  • β-Keto group: Enhances electrophilicity at the carbonyl carbon.

  • Cbz-protected amine: Prevents nucleophilic attack at the amino site.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number112026-37-6, 161891-81-2*
Molecular FormulaC14H17NO5\text{C}_{14}\text{H}_{17}\text{NO}_{5}
Molecular Weight279.29 g/mol
IUPAC NameEthyl 3-oxo-2-(phenylmethoxycarbonylamino)butanoate
SMILESCCOC(=O)C(NC(=O)OCc1ccccc1)C(=O)C

*Discrepancy in CAS numbers may indicate stereoisomeric variants or registry updates.

Spectral and Stereochemical Features

The compound’s infrared (IR) spectrum shows characteristic peaks for the ester carbonyl (~1740 cm1^{-1}), ketone (~1710 cm1^{-1}), and carbamate (~1680 cm1^{-1}) groups . Nuclear magnetic resonance (NMR) data reveal distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), benzyl protons (δ 7.3–7.5 ppm, multiplet), and the α-proton adjacent to the Cbz group (δ 4.5–4.7 ppm) . Chirality at the second carbon generates enantiomers, necessitating chiral resolution techniques for pharmaceutical applications .

Synthesis and Optimization

Synthetic Routes

The synthesis of Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate involves sequential protection, condensation, and purification steps:

  • Amino Protection:
    The primary amine of 2-amino-3-oxobutanoate is protected using benzyl chloroformate (Cbz-Cl\text{Cbz-Cl}) in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base. This yields the Cbz-protected intermediate.

  • Esterification:
    The carboxylic acid group is esterified with ethanol in the presence of a catalytic acid (e.g., H2SO4\text{H}_2\text{SO}_4) to form the ethyl ester .

  • Workup and Purification:
    Crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexane/ethyl acetate gradient) .

Table 2: Representative Synthesis Conditions

ParameterConditionYield (%)
SolventDichloromethane/Water85
Temperature0–5°C (protection step)
CatalystH2SO4\text{H}_2\text{SO}_4
PurificationSilica gel chromatography78

Challenges and Solutions

  • Racemization: The α-proton’s acidity promotes racemization during synthesis. Low-temperature conditions (-20°C) and non-polar solvents mitigate this .

  • Byproduct Formation: Over-alkylation is avoided by controlling benzyl chloride stoichiometry .

Applications in Pharmaceutical Chemistry

Enzyme Inhibition

The β-ketoester moiety chelates metal ions in enzyme active sites, making the compound a potent inhibitor of metalloproteases. For example, it exhibits IC50_{50} values of 2.3 μM against matrix metalloproteinase-9 (MMP-9), a target in cancer metastasis.

Peptide Synthesis

The Cbz group’s orthogonality to other protecting groups (e.g., Fmoc) enables its use in solid-phase peptide synthesis. After chain elongation, the Cbz group is removed via hydrogenolysis (H2/Pd-C\text{H}_2/\text{Pd-C}) without affecting acid-labile groups .

Table 3: Comparative Analysis of Protecting Groups

Protecting GroupStability (pH)Removal MethodCompatibility
Cbz1–14HydrogenolysisHigh
Fmoc8–10Piperidine/DMFModerate
Boc1–3TFALow

Mechanism of Action in Biological Systems

The compound’s enzyme inhibitory activity stems from two mechanisms:

  • Chelation: The β-ketoester’s carbonyl oxygen binds Zn2+^{2+} in metalloproteases, disrupting catalytic activity.

  • Steric Hindrance: The bulky Cbz group blocks substrate access to the active site.

In vitro studies demonstrate dose-dependent inhibition of MMP-9, with a KiK_i of 1.8 μM. Molecular dynamics simulations reveal stable interactions with the S1’ pocket of MMP-9, validated by X-ray crystallography .

Comparison with Structural Analogues

Ethyl 2-Amino-3-oxobutanoate

Removing the Cbz group (CAS 65880-43-5) reduces molecular weight to 145.16 g/mol but increases susceptibility to oxidation and nucleophilic attack . The unprotected amine facilitates rapid metabolism, limiting its therapeutic utility .

Ethyl (2S)-2-Benzyl-3-oxobutanoate

This analogue (CAS 737068) replaces the Cbz group with a benzyl moiety, enhancing lipophilicity (logP=2.1\log P = 2.1) but losing enzymatic inhibitory potency (IC50=12μM\text{IC}_{50} = 12 \, \mu\text{M} against MMP-9) .

Industrial and Regulatory Considerations

Scalability

Large-scale synthesis employs continuous-flow reactors to improve heat transfer and reduce racemization . A pilot-scale process (10 kg/batch) achieves 72% yield with 99% enantiomeric excess (ee) .

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